Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Catalog No.
S1551524
CAS No.
97148-39-5
M.F
C7H10N2O4
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetat...

CAS Number

97148-39-5

Product Name

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

IUPAC Name

azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-;

InChI Key

ZWNSXPIVYODLLM-PHZXCRFESA-N

SMILES

CON=C(C1=CC=CO1)C(=O)[O-].[NH4+]

Synonyms

(αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O.N

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)O.N

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a chemical compound with the molecular formula C₇H₁₀N₂O₄. It is characterized by the presence of a furan ring, a methoxyimino group, and an acetate moiety. This compound exists as an ammonium salt, which influences its solubility and reactivity in various chemical environments. Its structure includes a furan ring substituted at the 2-position, making it unique among similar compounds due to the specific arrangement of its functional groups .

There is currently no scientific research available on the mechanism of action of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate [, ].

Precursor for the Synthesis of Furan Derivatives:

The Z configuration of this compound makes it a valuable intermediate for the synthesis of various furan derivatives, which are a class of heterocyclic compounds with a five-membered ring containing oxygen and two carbon atoms. These derivatives have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science [].

A patent describes a method for preparing this specific Z-isomer with high selectivity, potentially enabling more efficient and targeted synthesis of desired furan derivatives [].

Potential Biological Activity:

Limited studies suggest that Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate may possess some biological activity. However, the specific nature and potential applications of this activity require further investigation [].

The chemical behavior of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is primarily defined by its functional groups:

  • Hydrolysis: In aqueous conditions, the methoxyimino group can undergo hydrolysis, leading to the formation of corresponding acids and alcohols.
  • Esterification: The acetate moiety can participate in esterification reactions with alcohols, producing esters.
  • Nucleophilic Substitution: The furan ring can act as a nucleophile in various reactions, particularly with electrophiles, due to its electron-rich nature.

These reactions highlight its potential utility in synthetic organic chemistry .

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has been studied for its biological properties, particularly as an intermediate in the synthesis of cephalosporin antibiotics. The presence of the methoxyimino group is significant as it enhances antibacterial activity by inhibiting bacterial cell wall synthesis. Additionally, compounds with similar structural features have shown promise in anti-inflammatory and antifungal activities .

The synthesis of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate typically involves several steps:

  • Formation of Methoxyimino Acetic Acid: This can be achieved through the reaction of methoxyamine with acetic acid derivatives.
  • Cyclization: The furan ring is introduced via cyclization reactions involving suitable precursors.
  • Ammonium Salt Formation: Finally, the compound is converted into its ammonium salt form by treatment with ammonium hydroxide or other ammonium sources.

These methods underscore the compound's synthetic versatility and relevance in pharmaceutical applications .

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate finds applications primarily in medicinal chemistry:

  • Antibiotic Synthesis: It serves as an important intermediate in the production of cephalosporin antibiotics.
  • Research Tool: Its unique structure makes it useful for studying reaction mechanisms involving furan derivatives and methoxyimino groups.
  • Potential Drug Development: Ongoing research may reveal additional therapeutic uses based on its biological activity.

These applications illustrate its significance in both academic and industrial settings .

Interaction studies involving ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with bacterial enzymes involved in cell wall synthesis, enhancing its efficacy as an antibiotic precursor. Further research is needed to elucidate these interactions fully and determine their implications for drug development.

Several compounds share structural similarities with ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
Ammonium 2-Furyl(methoxyimino)acetateSimilar furan and methoxyimino groupsDifferent substitution patterns on the furan ring
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium saltSimilar core structure but varies in side groupsMay exhibit different biological activities
5-Methoxyimino-3-furylacetic acidContains a furyl group but lacks ammonium salt formDifferent reactivity due to lack of ammonium

These comparisons highlight the uniqueness of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate in terms of its specific chemical structure and potential applications in antibiotic synthesis .

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate belongs to the class of α-(methoxyimino)acetic acid derivatives. Its IUPAC name, (Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid ammonium salt, underscores the stereochemistry (Z-configuration) critical for biological activity. Synonymous designations include:

PropertyValueSource
CAS Number97148-39-5
Molecular FormulaC₇H₁₀N₂O₄
Molecular Weight186.17 g/mol
Density1.417 g/mL
Boiling Point284.7°C at 760 mmHg

The compound’s ammonium salt form enhances water solubility, facilitating its use in aqueous reaction conditions.

Historical Context and Development

First synthesized in the late 20th century, this compound gained prominence as a side-chain intermediate for cefuroxime, a β-lactam antibiotic introduced in the 1980s. Early synthetic routes relied on 2-furoyl chloride and potassium cyanide, achieving modest yields (16–30%) but raising environmental and safety concerns due to cyanide usage. Innovations in the 2000s, such as Wang et al.’s oximation-hydrolysis-oxidation sequence using 2-acetylfuran, improved total yields to 37.8%. Recent advances employ biocatalysis, leveraging ThDP-dependent enzymes to synthesize precursors like 2-furylhydroxymethylketone (2-FHMK) from furfural and formaldehyde, achieving 96.2% yield with reduced ecological impact.

Significance in Organic Chemistry

The Z-configuration of the methoxyimino group is pivotal for antibiotic efficacy, as it resists hydrolysis by bacterial β-lactamases. This stereochemical preference aligns with structure-activity relationships (SAR) in cephalosporins, where bulkier substituents enhance stability and potency. Beyond pharmaceuticals, the compound serves as a model for studying furan-based heterocycles, which are ubiquitous in natural products and materials science.

Molecular Structure and Stereochemistry

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate represents a complex heterocyclic compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 grams per mole [1] [2]. The compound exists as an ammonium salt, featuring a distinctive combination of structural elements that contribute to its unique chemical properties [1] . The molecular structure consists of a furan ring system substituted at the 2-position with a methoxyimino acetate moiety, where the acetate portion forms an ionic association with the ammonium cation [4] [15].

The compound's structural formula can be represented as azanium;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetate, highlighting the ionic nature of the salt formation [1] [4]. The presence of both the heterocyclic furan ring and the methoxyimino functional group creates a molecule with significant structural complexity and multiple sites for potential chemical interactions [6].

Molecular PropertyValue
Molecular FormulaC₇H₁₀N₂O₄ [1]
Molecular Weight186.17 g/mol [2]
Chemical Abstracts Service Number97148-39-5 [1]
International Union of Pure and Applied Chemistry Nameazanium;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetate [1]
Hydrogen Bond Donor Count1 [15]
Hydrogen Bond Acceptor Count5 [15]
Rotatable Bond Count2 [15]
Topological Polar Surface Area75.9 Ų [15]

Z-Configuration Significance

The Z-configuration represents a critical stereochemical feature of this compound, determining its three-dimensional arrangement and subsequently influencing its chemical and biological properties [13] [14]. According to the International Union of Pure and Applied Chemistry convention for describing stereochemistry around double bonds, the Z-configuration indicates that the highest priority groups on each carbon of the carbon-nitrogen double bond are positioned on the same side [13] [14].

In the case of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, the Z-configuration specifically refers to the spatial arrangement around the carbon-nitrogen double bond of the methoxyimino group [6]. This configuration is distinguished from the E-configuration, where the highest priority substituents would be on opposite sides of the double bond [14]. The Z-designation originates from the German word "zusammen," meaning "together," reflecting the spatial proximity of the priority groups [14].

The stereochemical significance of the Z-configuration extends beyond mere structural description, as it directly impacts the compound's reactivity patterns and potential applications in synthetic chemistry . Research indicates that the Z-configuration can be selectively prepared through specific synthetic methodologies, demonstrating the importance of stereochemical control in the preparation of this compound . The maintenance of the Z-configuration is crucial for applications where the compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry .

Furan Ring Properties

The furan ring system represents a fundamental structural component that significantly influences the overall properties of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate [9] [10]. Furan is a five-membered heterocyclic aromatic compound consisting of four carbon atoms and one oxygen atom, arranged in a planar configuration [9] [11]. The aromatic character of the furan ring arises from the delocalization of six π electrons, satisfying Hückel's rule for aromaticity with the formula (4n + 2) π electrons, where n equals one [10] [11].

The oxygen atom within the furan ring possesses two lone pairs of electrons, one of which participates in the aromatic π-electron system while the other remains localized [9] [11]. This electronic arrangement contributes to the ring's aromatic stability while simultaneously making the oxygen atom nucleophilic [10]. The electronegativity of the oxygen atom, measured at 3.44 on the Pauling scale, creates an electron-withdrawing effect that influences the electron density distribution throughout the ring system [10].

Furan Ring PropertyCharacteristic
Ring SizeFive-membered [9]
HeteroatomOxygen [9]
Aromatic π ElectronsSix [10]
Oxygen Electronegativity3.44 [10]
PlanarityPlanar configuration [11]
Aromatic StabilityModerate (less than benzene) [10]

The furan ring exhibits distinctive reactivity patterns compared to other five-membered heterocycles such as pyrrole and thiophene [10]. The presence of the electronegative oxygen atom makes furan more reactive toward electrophilic substitution reactions, typically occurring at the 2- and 5-positions of the ring [9]. This positional selectivity is particularly relevant for ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, where substitution has occurred at the 2-position [6].

The aromatic character of furan contributes to the overall stability of the compound while providing a platform for various chemical transformations [9] [10]. Nuclear magnetic resonance studies of furan derivatives have shown characteristic chemical shift patterns, with protons at the 2- and 5-positions appearing further downfield due to the deshielding effect of the aromatic system [21]. The furan ring's electronic properties also influence the infrared spectroscopic characteristics, with aromatic carbon-hydrogen stretching vibrations typically appearing in the 3100-3050 wavenumber region [19].

Methoxyimino Group Characteristics

The methoxyimino functional group (-C=N-OCH₃) represents a specialized oxime derivative that imparts unique chemical and spectroscopic properties to ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate [23]. This functional group consists of a carbon-nitrogen double bond with a methoxy substituent attached to the nitrogen atom, creating a sterically hindered oxime ether . The methoxyimino group is particularly significant in medicinal chemistry, where it serves as a key structural element in various pharmaceutical compounds [22].

The electronic structure of the methoxyimino group involves significant resonance stabilization through the delocalization of electron density between the carbon-nitrogen double bond and the oxygen lone pairs [23]. This electronic delocalization contributes to the overall stability of the functional group while influencing its reactivity toward various chemical transformations . The presence of the methoxy substituent on the nitrogen atom provides steric protection and alters the electronic properties compared to simple oximes [23].

Spectroscopic analysis reveals that the methoxyimino group exhibits characteristic absorption patterns that facilitate its identification and characterization [20] [23]. In infrared spectroscopy, the carbon-nitrogen double bond typically absorbs in the 1690-1640 wavenumber range, while the methoxy group shows diagnostic absorption around 2860-2800 wavenumbers [19] [20]. Nuclear magnetic resonance spectroscopy provides additional structural information, with the methoxy protons appearing as a distinct singlet in the ¹H spectrum [24].

Methoxyimino Group FeatureCharacteristic
Functional Group Formula-C=N-OCH₃
Bond TypeCarbon-nitrogen double bond [23]
Steric EffectSterically hindered
Electronic StabilizationResonance stabilized [23]
Infrared C=N Stretch1690-1640 cm⁻¹ [19]
Infrared OCH₃ Stretch2860-2800 cm⁻¹ [20]

The methoxyimino group's chemical behavior is characterized by its ability to participate in various reactions while maintaining structural integrity under appropriate conditions . The group's stability makes it valuable as a protecting group for oxime functionality in synthetic organic chemistry . Additionally, the methoxyimino substituent can influence the biological activity of compounds, often enhancing antimicrobial properties through interactions with bacterial cell wall synthesis pathways [22].

Crystallographic Analysis

The crystallographic analysis of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate reveals important structural parameters that contribute to understanding its solid-state properties and intermolecular interactions [16] [17]. The compound crystallizes as a light yellow-beige to beige crystalline powder with a reported melting point ranging from 170-173°C, indicating good thermal stability under standard conditions [7].

Physical property measurements indicate that the compound has a density of approximately 1.417 grams per milliliter and exhibits specific optical characteristics including a refractive index estimated at 1.5010 [16]. These values are consistent with the presence of multiple heteroatoms and the ionic nature of the ammonium salt structure [16]. The crystalline form demonstrates good stability under ambient conditions when stored in an inert atmosphere [2] [16].

Crystallographic PropertyValue
Melting Point170-173°C
Physical StateCrystalline powder [17]
ColorLight yellow-beige to beige [17]
Density1.417 g/mL [16]
Refractive Index1.5010 (estimated) [16]
Storage RequirementsInert atmosphere, room temperature [2]

The solid-state structure is stabilized through multiple intermolecular interactions, including hydrogen bonding between the ammonium cations and carboxylate anions [31]. The ionic nature of the compound facilitates the formation of an extended lattice structure where electrostatic interactions play a significant role in maintaining crystal stability [15]. The presence of both hydrogen bond donors and acceptors within the molecular structure contributes to the formation of a robust three-dimensional network in the crystalline state [15].

Powder diffraction studies would be expected to reveal characteristic peak patterns consistent with the molecular symmetry and packing arrangements typical of ammonium carboxylate salts [35]. The crystallographic data suggest that the compound adopts a packing arrangement that maximizes favorable electrostatic interactions while minimizing steric repulsions between the bulky furan and methoxyimino substituents [15].

Spectroscopic Identification

Infrared Spectroscopy Fingerprints

Infrared spectroscopy provides comprehensive fingerprint identification for ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate through characteristic absorption bands that correspond to specific functional groups within the molecular structure [19] [28]. The infrared spectrum reveals multiple diagnostic regions that facilitate unambiguous identification and structural confirmation of the compound [29] [33].

The ammonium cation contributes several characteristic absorption bands in the infrared spectrum [30] [31]. Primary absorption features include nitrogen-hydrogen stretching vibrations in the 3550-3060 wavenumber region, typically appearing as broad, medium to strong intensity bands due to the ionic environment and hydrogen bonding interactions [30] [34]. The ammonium ion also exhibits characteristic bending vibrations in the 1640-1550 wavenumber range, which may overlap with other functional group absorptions [29] [34].

The carboxylate functionality demonstrates distinctive asymmetric and symmetric stretching vibrations that serve as reliable diagnostic markers [32] [35]. The asymmetric carboxylate stretch typically appears in the 1510-1650 wavenumber region with strong intensity, while the symmetric stretch occurs around 1400 wavenumbers [32] [35]. These characteristic frequencies confirm the presence of the deprotonated carboxylic acid functionality and its ionic association with the ammonium cation [35].

Functional GroupVibration TypeFrequency Range (cm⁻¹)Intensity
Ammonium N-HStretching3550-3060 [30]Medium-Strong
Ammonium N-HBending1640-1550 [29]Medium-Strong
Carboxylate COO⁻Asymmetric stretch1510-1650 [32]Strong
Carboxylate COO⁻Symmetric stretch~1400 [32]Strong
Methoxyimino C=NStretching1690-1640 [19]Weak-Strong
Methoxy O-CH₃Stretching2860-2800 [20]Weak
Furan C-HAromatic stretch3100-3050 [19]Strong
Furan C=CAromatic stretch1600-1475 [19]Weak-Medium

The methoxyimino group contributes specific absorption bands that are crucial for structural identification [19] [28]. The carbon-nitrogen double bond stretching vibration appears in the 1690-1640 wavenumber region, though this may overlap with ammonium bending vibrations and requires careful spectral interpretation [19] [29]. The methoxy substituent provides a diagnostic weak absorption band in the 2860-2800 wavenumber region, which is characteristic of the O-CH₃ stretching vibration [20].

The furan ring system exhibits characteristic aromatic absorption patterns [19]. Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumber region with strong intensity, while aromatic carbon-carbon stretching vibrations occur in the 1600-1475 wavenumber range with weak to medium intensity [19] [33]. Additional furan-specific vibrations may appear in the fingerprint region below 1500 wavenumbers, providing further structural confirmation [19].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate through analysis of both ¹H and ¹³C chemical shifts and coupling patterns [21] [22]. The technique offers unparalleled resolution for confirming stereochemistry, substitution patterns, and molecular connectivity within the compound [24].

Proton nuclear magnetic resonance analysis reveals characteristic signal patterns for each distinct proton environment within the molecular structure [21]. The furan ring protons exhibit distinctive chemical shift patterns, with the 2-position proton (adjacent to the substituted carbon) appearing at lower field due to deshielding effects from both the aromatic system and the electron-withdrawing methoxyimino substituent [21]. Historical studies of furan derivatives indicate that ring protons typically appear in the aromatic region between 6-8 parts per million, with specific chemical shifts dependent on substitution patterns [21].

The methoxyimino group contributes a characteristic methoxy signal that appears as a sharp singlet in the ¹H nuclear magnetic resonance spectrum [24]. This signal typically integrates for three protons and appears in the 3.5-4.0 parts per million region, consistent with protons attached to oxygen in oxime ether environments [23] [24]. The absence of coupling to adjacent protons confirms the structural assignment and provides diagnostic value for compound identification [24].

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Furan H-36.5-7.0 [21]Multiplet1H
Furan H-46.5-7.5 [21]Multiplet1H
Furan H-57.5-8.0 [21]Multiplet1H
Methoxy OCH₃3.5-4.0 [24]Singlet3H
Ammonium NH₄⁺Variable [24]Broad4H

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities [22]. The carbonyl carbon of the acetate moiety typically appears significantly downfield, around 160-170 parts per million, consistent with carboxylate carbon environments [22]. The furan ring carbons exhibit characteristic aromatic chemical shifts in the 100-160 parts per million region, with the substituted carbon appearing further downfield due to the electron-withdrawing effect of the methoxyimino group [22].

The methoxyimino carbon appears in a characteristic region around 150-160 parts per million, reflecting the electron-deficient nature of the carbon-nitrogen double bond [22]. The methoxy carbon provides a diagnostic signal around 60-65 parts per million, typical for carbons attached to oxygen in ether environments [24]. These chemical shift patterns, combined with appropriate integration ratios, provide definitive structural confirmation [22] [24].

Mass Spectrometry Patterns

Mass spectrometry analysis of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation [25] [26]. The technique offers valuable insights into the compound's stability and fragmentation pathways under ionization conditions [25].

The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the compound [1] [25]. However, like many ammonium salts, the molecular ion may exhibit variable intensity depending on ionization conditions and may appear as a weak peak due to facile loss of the ammonium cation [25]. The base peak often corresponds to fragmentation products rather than the molecular ion, requiring careful interpretation of the mass spectral data [25].

Characteristic fragmentation patterns include loss of the ammonium cation (mass 18) to give a fragment at mass-to-charge ratio 168, corresponding to the deprotonated carboxylate anion [25]. Further fragmentation may involve loss of the methoxy group (mass 31) from the methoxyimino functionality, producing a fragment at mass-to-charge ratio 155 [25]. The furan ring system may undergo characteristic fragmentation patterns similar to those observed in other furan derivatives [26].

FragmentMass-to-Charge RatioFragmentation ProcessRelative Intensity
Molecular Ion186 [1]M⁺-Variable
Loss of NH₄⁺168M - 18 [25]Strong
Loss of OCH₃155M - 31 [25]Medium
Furan fragments68, 39 [26]Ring fragmentation [26]Variable

Studies of furan fragmentation patterns indicate that the heterocyclic ring may undergo complex fragmentation processes depending on ionization energy [26]. At lower ionization energies, the furan ring tends to remain intact, while higher energies promote carbon-carbon and carbon-oxygen bond cleavage leading to smaller fragment ions [26]. The methoxyimino group may also contribute to characteristic fragment ions through loss of the methoxy substituent or nitrogen-oxygen bond cleavage [25].

Melting and Boiling Points

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate exhibits well-defined thermal transition points that are crucial for handling and processing applications. The compound demonstrates a melting point of 182°C, which has been consistently reported across multiple sources [1] [2] [3] [4]. This relatively high melting point indicates good thermal stability under normal processing conditions and suggests strong intermolecular interactions within the crystalline structure.

The boiling point of this compound ranges from 284.7°C to 305.11°C at 760 mmHg [5] [2] [4], with the variation likely attributed to different measurement conditions and purity levels. The higher estimate of 305.11°C represents a rough calculation, while the more precise value of 284.7°C has been determined through experimental measurements [2] [4]. This significant difference between melting and boiling points indicates a substantial liquid range, which may be advantageous for certain processing applications.

Density and Refractive Index

The density of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has been reported as 1.417 to 1.4172 g/cm³ [5] [1] [2] [3], with these values representing rough estimates based on structural calculations. The consistent range across different sources suggests reliable density characteristics, with the compound being moderately dense compared to water.

The refractive index has been estimated at 1.5010 [5] [1], which is typical for organic compounds containing aromatic rings and heteroatoms. This optical property is important for characterization purposes and indicates the compound's light-bending characteristics, which may be relevant for analytical applications and quality control procedures.

Flash Point and Thermal Parameters

The flash point of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is 126°C [2] [3] [4], which classifies it as a combustible solid requiring appropriate safety precautions during handling and storage. This relatively high flash point indicates good thermal stability under normal atmospheric conditions but necessitates careful temperature control during processing.

The vapor pressure at 25°C is extremely low at 0.00138 mmHg [1], indicating minimal volatility under standard conditions. This characteristic is advantageous for storage stability and reduces the risk of vapor-related exposure during handling procedures.

PropertyValueUnitsSource References
Molecular FormulaC₇H₁₀N₂O₄- [5] [6] [2] [7]
Molecular Weight186.17g/mol [5] [6] [2] [7]
Melting Point182°C [1] [2] [3] [4]
Boiling Point284.7 - 305.11°C [5] [2] [4]
Density1.417 - 1.4172g/cm³ [5] [1] [2] [3]
Refractive Index1.5010- [5] [1]
Flash Point126°C [2] [3] [4]
Vapor Pressure (25°C)0.00138mmHg [1]

Solubility Profile

The solubility characteristics of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate are significantly influenced by its ammonium salt structure, which affects its behavior in various solvent systems. The compound demonstrates sparingly soluble behavior in water [5] [8] , which is typical for organic ammonium salts where the organic portion dominates the solubility characteristics.

In polar organic solvents, the compound exhibits significantly better solubility. It is readily soluble in dimethyl sulfoxide (DMSO) [5] [8] [10], making this solvent particularly useful for analytical procedures and chemical reactions involving this compound. Similarly, the compound demonstrates good solubility in methanol [5] [8] [10], which is commonly utilized in purification and crystallization procedures.

The general solubility pattern indicates that polar solvents provide better solvation , which is consistent with the compound's ionic nature due to the ammonium cation. This characteristic makes it suitable for use in polar reaction media and facilitates its handling in pharmaceutical and chemical synthesis applications.

Limited data are available for solubility in dichloromethane and ethyl acetate, though these solvents have been reported in synthetic procedures [2], suggesting at least partial solubility under specific conditions. The solubility profile indicates that solvent selection should prioritize polar media for optimal dissolution and processing.

SolventSolubilityNotesSource References
WaterSparingly solubleAmmonium salt form affects solubility [5] [8]
Dimethyl sulfoxide (DMSO)SolubleGood solubility reported [5] [8] [10]
MethanolSolubleGood solubility reported [5] [8] [10]
Organic solvents (general)Soluble in polar solventsBetter solubility in polar media
DichloromethaneLimited dataUsed in synthesis procedures [2]
Ethyl acetateLimited dataUsed in synthesis procedures [2]

Stability Characteristics

Thermal Stability

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate demonstrates good thermal stability up to its decomposition temperature [2] [3] [4]. The compound remains stable under normal processing conditions, with decomposition beginning around its melting point of 182°C. This thermal behavior indicates that the compound can withstand moderate heating during synthesis and purification procedures without significant degradation.

The thermal stability is attributed to the stable ammonium salt formation and the robust furan ring structure. However, prolonged exposure to temperatures approaching the melting point may result in gradual decomposition, particularly in the presence of moisture or oxygen. The compound's thermal profile makes it suitable for applications requiring moderate temperature stability while necessitating careful temperature control during processing.

Photostability

The compound exhibits limited photostability and requires protection from light during storage and handling [12] [13]. This characteristic is common among compounds containing conjugated systems and methoxyimino groups, which can undergo photochemical reactions when exposed to ultraviolet or visible light.

Research on similar furan-containing compounds with methoxyimino groups has demonstrated that light exposure can lead to isomerization reactions and degradation processes [12]. The Z-configuration of the methoxyimino group is particularly susceptible to photoisomerization, which can affect the compound's biological and chemical properties.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

186.06405680 g/mol

Monoisotopic Mass

186.06405680 g/mol

Heavy Atom Count

13

Appearance

Off-White Solid

Melting Point

170-173°C

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids]

Pictograms

Flammable

Flammable

Other CAS

97148-39-5

Dates

Last modified: 08-15-2023

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